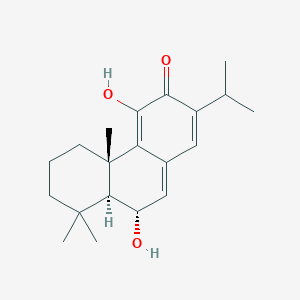
Cupric anthranilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cupric anthranilate is a coordination compound that has shown promising results in scientific research. It is formed by the reaction of copper (II) ions with anthranilic acid. This compound has been studied for its potential use as a catalyst, as well as its biological and physiological effects.
Mécanisme D'action
The exact mechanism of action of cupric anthranilate is not fully understood. However, it is believed that the copper (this compound) ions in the compound play a key role in its biological and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biological and physiological effects. It has been found to inhibit the growth of cancer cells and to have antimicrobial properties. It has also been studied for its potential use in wound healing and tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of cupric anthranilate is that it is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that this compound is insoluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on cupric anthranilate. One area of interest is its potential use in the treatment of cancer. Another area of research could focus on its antimicrobial properties and its potential use as a disinfectant. Additionally, this compound could be studied for its potential use in wound healing and tissue regeneration.
Méthodes De Synthèse
The synthesis of cupric anthranilate involves the reaction of copper (this compound) ions with anthranilic acid in an aqueous solution. The resulting product is a blue-green powder that is insoluble in water.
Applications De Recherche Scientifique
Cupric anthranilate has been studied for its potential use as a catalyst in various chemical reactions. It has also been investigated for its biological and physiological effects, including its ability to inhibit the growth of cancer cells.
Propriétés
| 15442-49-6 | |
Formule moléculaire |
C14H14CuN2O4 |
Poids moléculaire |
337.82 g/mol |
Nom IUPAC |
2-aminobenzoic acid;copper |
InChI |
InChI=1S/2C7H7NO2.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10); |
Clé InChI |
VTWQECKHLTVQKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.[Cu] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)[NH-].C1=CC=C(C(=C1)C(=O)O)[NH-].[Cu+2] |
| 15442-49-6 | |
Synonymes |
o-Aminobenzoic acid copper complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




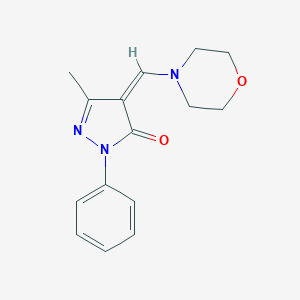
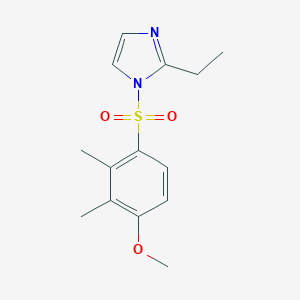
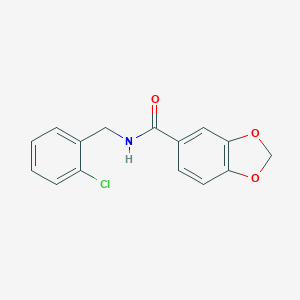

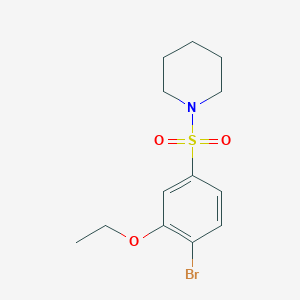
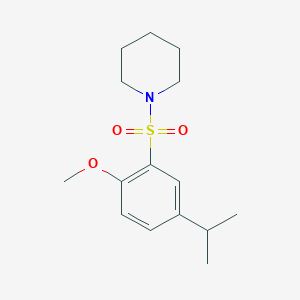
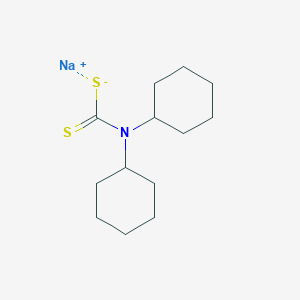

![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)

